Bazedoxifene-d4 Acetate
Bazedoxifene-d4 Acetate
Bazedoxifene-d4 is intended for use as an internal standard for the quantification of bazedoxifene by GC- or LC-MS. Bazedoxifene is a third generation selective estrogen receptor modulator (SERM). It is an indole-based ER ligand that binds to both ERα (IC50 = 26 nM) and ERβ (IC50 = 99 nM). Bazedoxifene antagonizes 17β-estradiol-dependent MCF-7 and T47D breast cancer cell proliferation in vitro as well as hormone-independent growth of MCF-7:5C cells that are resistant to long-term estrogen deprivation (80% reduction with 10 nM). It has been shown to arrest cell cycling by downregulating cyclin D1 and ERα.
Brand Name:
Vulcanchem
CAS No.:
1133695-49-4
VCID:
VC0134083
InChI:
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2;
SMILES:
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Molecular Formula:
C₃₂H₃₄D₄N₂O₅
Molecular Weight:
534.68
Bazedoxifene-d4 Acetate
CAS No.: 1133695-49-4
Cat. No.: VC0134083
Molecular Formula: C₃₂H₃₄D₄N₂O₅
Molecular Weight: 534.68
* For research use only. Not for human or veterinary use.
Specification
| Description | Bazedoxifene-d4 is intended for use as an internal standard for the quantification of bazedoxifene by GC- or LC-MS. Bazedoxifene is a third generation selective estrogen receptor modulator (SERM). It is an indole-based ER ligand that binds to both ERα (IC50 = 26 nM) and ERβ (IC50 = 99 nM). Bazedoxifene antagonizes 17β-estradiol-dependent MCF-7 and T47D breast cancer cell proliferation in vitro as well as hormone-independent growth of MCF-7:5C cells that are resistant to long-term estrogen deprivation (80% reduction with 10 nM). It has been shown to arrest cell cycling by downregulating cyclin D1 and ERα. |
|---|---|
| CAS No. | 1133695-49-4 |
| Molecular Formula | C₃₂H₃₄D₄N₂O₅ |
| Molecular Weight | 534.68 |
| IUPAC Name | acetic acid;1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol |
| Standard InChI | InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2; |
| SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O |
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